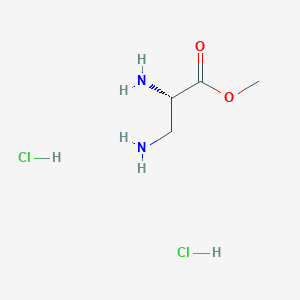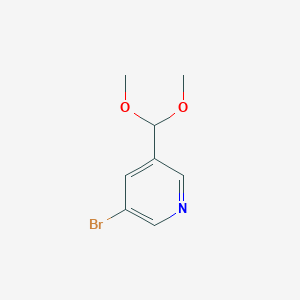![molecular formula C13H15ClN2O2 B175859 tert-Butyl-3-(Chlormethyl)-1H-Pyrrolo[2,3-b]pyridin-1-carboxylat CAS No. 144657-68-1](/img/structure/B175859.png)
tert-Butyl-3-(Chlormethyl)-1H-Pyrrolo[2,3-b]pyridin-1-carboxylat
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure analysis for “tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is not available in the current data .Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Molekülen
Diese Verbindung dient als vielseitiges Zwischenprodukt bei der Synthese verschiedener bioaktiver Moleküle. Seine Struktur ist für nukleophile Substitutionsreaktionen geeignet, die zur Bildung neuer Bindungen und zur Einführung funktioneller Gruppen führen können, die in der pharmazeutischen Chemie von entscheidender Bedeutung sind .
Entwicklung von pharmazeutischen Arzneimitteln
Die Chlormethylgruppe in der Verbindung ist reaktiv und kann zur Herstellung von Prodrugs oder pharmazeutischen Wirkstoffen (APIs) verwendet werden. Diese Reaktivität kann genutzt werden, um Arzneimittel mit verbesserten pharmakokinetischen Eigenschaften zu entwickeln .
Anwendungen in der Materialwissenschaft
Aufgrund seines robusten Gerüsts kann diese Verbindung bei der Entwicklung neuartiger Materialien eingesetzt werden, darunter Polymere und Beschichtungen, die Pyrrolopyridin-Einheiten für verbesserte Stabilität und Leistung erfordern .
Pflanzenschutzmittelforschung
Im Agrarsektor können die Derivate dieser Verbindung auf ihre potenzielle Verwendung als Pestizide oder Herbizide untersucht werden. Das Strukturmotiv von Pyrrolopyridin findet sich häufig in Verbindungen mit signifikanter biologischer Aktivität .
Katalysatordesign
Die tert-Butylgruppe sorgt für sterische Hinderung, was beim Katalysatordesign von Vorteil sein kann. Sie kann die Selektivität und Effizienz katalytischer Prozesse in der organischen Synthese beeinflussen .
Fortgeschrittene Bildgebungstechniken
Derivate dieser Verbindung können als Kontrastmittel oder Fluoreszenzmarker in fortschrittlichen Bildgebungstechniken verwendet werden, die bei der Visualisierung biologischer Prozesse auf molekularer Ebene helfen .
Chemie-Bildung und -Forschung
Als Verbindung mit einer komplexen Struktur ist sie ein ausgezeichnetes Thema für akademische Forschung und Chemie-Bildung und hilft Studenten und Forschern, fortgeschrittene Techniken der organischen Synthese zu verstehen .
Umweltwissenschaften
Die Derivate der Verbindung könnten auf ihre Umweltauswirkungen untersucht werden, insbesondere im Hinblick auf die biologische Abbaubarkeit und Toxizität, und tragen so zur Entwicklung sichererer Chemikalien bei .
Eigenschaften
IUPAC Name |
tert-butyl 3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-13(2,3)18-12(17)16-8-9(7-14)10-5-4-6-15-11(10)16/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZOXNXWZZILHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614280 | |
| Record name | tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144657-68-1 | |
| Record name | 1,1-Dimethylethyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144657-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

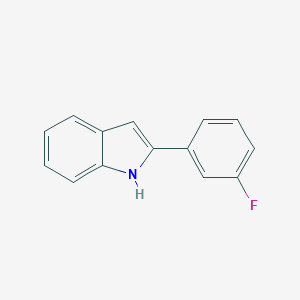

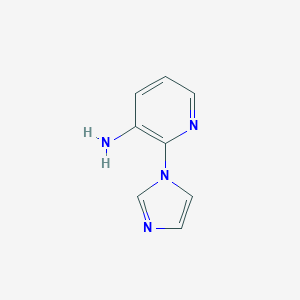
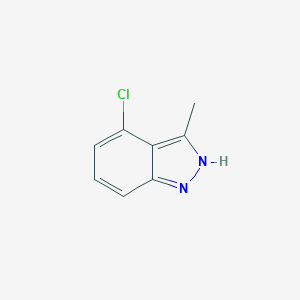
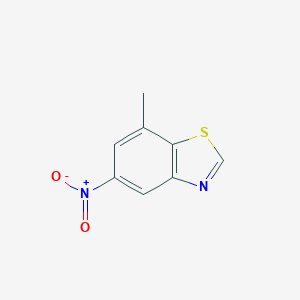
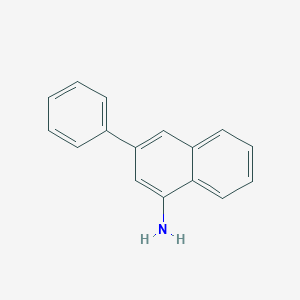

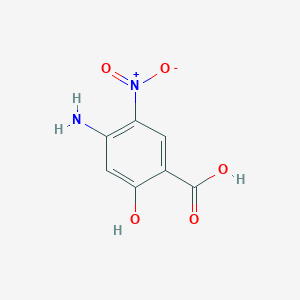


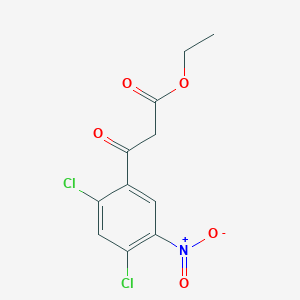
![1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL](/img/structure/B175813.png)
